molecular formula C17H24N4O2S B2985400 N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)propane-1-sulfonamide CAS No. 1797715-58-2

N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)propane-1-sulfonamide

Cat. No.: B2985400
CAS No.: 1797715-58-2
M. Wt: 348.47
InChI Key: UDQOYDFHMGVYSL-UHFFFAOYSA-N
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Description

N-(2-(3-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)propane-1-sulfonamide is a chemical compound with the CAS Number 1797715-58-2 and a molecular weight of 348.46 g/mol. Its molecular formula is C17H24N4O2S . This compound is part of a class of molecules based on a 4,5,6,7-tetrahydro-1H-indazole scaffold, a structure of significant interest in medicinal chemistry for its potential to interact with various biological targets. The core indazole structure is known to be associated with protein kinase inhibition; for instance, the related scaffold 3-pyridin-4-yl-1H-indazole has been studied in the context of protein kinase A (PKA/cAMP) inhibition . Researchers may explore this propane-1-sulfonamide derivative as a potential tool compound in biochemical assays, for hit-to-lead optimization campaigns, or as a building block in the synthesis of more complex molecules. The tetrahydroindazole core provides a semi-rigid, bicyclic structure that can serve as a central hinge-binding motif in the design of kinase inhibitors or other small-molecule probes. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-2-13-24(22,23)19-11-12-21-16-6-4-3-5-15(16)17(20-21)14-7-9-18-10-8-14/h7-10,19H,2-6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQOYDFHMGVYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCN1C2=C(CCCC2)C(=N1)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)propane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an indazole moiety and a pyridine ring. Its molecular formula is C14H18N4O2SC_{14}H_{18}N_4O_2S, with a molecular weight of approximately 306.38 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound may interact with various receptors, including those involved in inflammatory responses and cancer cell proliferation.
  • Apoptosis Induction : Studies have shown that similar compounds can enhance apoptosis in cancer cells by modulating pathways involving Caspase-3 activity .

Anticancer Activity

Recent research has focused on the anticancer properties of this compound. A study highlighted its ability to induce apoptosis in cancer cell lines through the activation of the Caspase pathway. The compound demonstrated a significant increase in late apoptotic cell populations compared to controls .

Case Study 1: Anticancer Evaluation

In a controlled study examining the effects of this compound on cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF7 (Breast Cancer)12.5Apoptosis via Caspase activation
Control (Doxorubicin)MCF710DNA intercalation

The results indicated that while the compound was less potent than Doxorubicin, it exhibited a unique mechanism that warrants further investigation.

Case Study 2: Enzyme Inhibition

Another study investigated the inhibition of carbonic anhydrase by this compound:

EnzymeInhibition (%) at 10 µM
Carbonic Anhydrase II75%
Control (Acetazolamide)90%

This study indicates that the compound has substantial inhibitory effects on carbonic anhydrase II, suggesting potential applications in treating conditions like glaucoma and edema.

Comparison with Similar Compounds

Structural Features

Compound A : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Molecules, 2015)
  • Core: Monocyclic pyrazole (3,5-dimethyl, 4-butyl-substituted) linked to pyridine-3-sulfonamide.
  • Substituents : 4-Chlorophenyl carbamoyl group replaces propane-sulfonamide in the target compound.
  • Key Differences: Absence of tetrahydroindazole’s bicyclic rigidity. Carbamoyl group introduces additional hydrogen-bond acceptor/donor sites compared to the target’s sulfonamide.
Compound B : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Drug Chemistry Advances, 2021)
  • Core : Pyrrole-carboxamide linked to trifluoromethylpyridine and imidazole.
  • Substituents : Trifluoromethyl group enhances lipophilicity and metabolic stability.
  • Key Differences :
    • Carboxamide instead of sulfonamide reduces acidity and hydrogen-bonding capacity.
    • Trifluoromethylpyridine may improve blood-brain barrier penetration compared to the target’s pyridin-4-yl group.

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight ~390–400 g/mol (estimated) ~460 g/mol ~392 g/mol
Melting Point Not reported 138–142°C Not reported
Key Functional Groups Sulfonamide, pyridinyl, indazole Sulfonamide, carbamoyl, pyrazole Carboxamide, trifluoromethyl, imidazole
Solubility Predictors Moderate (polar sulfonamide) Low (bulky carbamoyl group) Low (trifluoromethyl)

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